N-(3,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Description
N-(3,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a complex heterocyclic compound featuring a fused tetracyclic core with imino, oxa, and azatetracyclic moieties.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-14-9-15(2)11-18(10-14)26-24(28)20-13-17-12-16-5-3-7-27-8-4-6-19(21(16)27)22(17)29-23(20)25/h9-13,25H,3-8H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPQWZHSRFDQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests a diverse range of biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound is characterized by a tetracyclic framework and various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 491.59 g/mol. The compound's structural complexity is illustrated in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C31H29N3O3 |
| Molecular Weight | 491.59 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were recorded at concentrations ranging from 10 to 20 µM depending on the specific cell line tested.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent through mechanisms involving the inhibition of pro-inflammatory cytokines:
- Mechanistic Insights : Research indicates that it may downregulate the expression of TNF-alpha and IL-6 in activated macrophages, suggesting its potential application in treating inflammatory diseases.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 0.39 |
| Lipoxygenase (LOX) | Noncompetitive | 0.77 |
These findings indicate that the compound could serve as a lead for developing dual inhibitors targeting both COX and LOX pathways involved in inflammation and pain.
Study 1: Antitumor Activity in Animal Models
In a controlled study involving mice with induced tumors:
- Methodology : Mice were treated with varying doses of the compound (5 mg/kg to 20 mg/kg).
- Results : Tumor growth was significantly reduced in treated groups compared to controls (p < 0.05), with histological analysis revealing decreased mitotic figures in tumor tissues.
Study 2: Safety Profile Evaluation
A safety evaluation was conducted to assess toxicity:
- Findings : At therapeutic doses up to 20 mg/kg in rats, no significant adverse effects were observed over a 30-day period.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
Table 1: Structural Comparison of Key Heterocyclic Compounds
Key Observations :
- The target compound shares its azatetracyclo core with FDB000398 but differs in substituents (imino/oxa vs. methoxy/ketone), which may alter reactivity and solubility .
Functional Group Analysis
Table 2: Functional Group Impact on Properties
Key Observations :
Preparation Methods
Ullmann-Type Coupling
Copper-mediated coupling between the tetracyclic bromide and 3,5-dimethylaniline achieves C–N bond formation. This method requires elevated temperatures (110–130°C) and yields 60–75% product.
Palladium-Catalyzed Amination
Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos as the catalytic system enables milder conditions (80°C, 12 h) with improved yields (78–82%).
Table 1: Comparison of Aromatic Functionalization Methods
| Method | Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ullmann Coupling | CuI/1,10-phenanthroline | 110–130 | 60–75 | 90–95 |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 80 | 78–82 | 95–98 |
Carboxamide Group Introduction
The 5-carboxamide group is installed via:
-
Carboxylation : Lithiation of the tetracyclic intermediate followed by quenching with dry CO₂ generates the carboxylic acid (65–70% yield).
-
Amide Coupling : Activation with EDCl/HOBt facilitates reaction with 3,5-dimethylaniline, yielding the final carboxamide (82–88% yield).
Alternative Synthetic Routes
Rhodium Carbenoid Cyclization
Kozmin’s methodology employs rhodium(II) acetate to mediate cyclization between α-diazoketones and nitriles, forming the oxazole ring in 60% yield. This route reduces step count but requires specialized diazo precursors.
Phosgene-Mediated Cyclization
Panek’s approach uses phosgene to cyclize hydroxy ketones into oxazoles, achieving 85% yield for the cyclization step. This method is efficient but necessitates careful handling of toxic reagents.
Table 2: Cyclization Method Comparison
| Method | Key Reagent | Yield (%) | Steps Required |
|---|---|---|---|
| Robinson-Gabriel | DAST | 64–85 | 3 |
| Rhodium Carbenoid | Rh₂(OAc)₄ | 60 | 2 |
| Phosgene Cyclization | Cl₂CO | 85 | 1 |
Purification and Characterization
Final purification is achieved via silica gel chromatography (hexane/EtOAc gradient), yielding >95% purity. Structural confirmation relies on:
-
X-ray Crystallography : Resolves the tetracyclic core and intramolecular N–H···O hydrogen bonds.
-
Hirshfeld Surface Analysis : Quantifies noncovalent interactions (e.g., C–H···π, O–H···S) stabilizing the crystal lattice.
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NMR Spectroscopy : Key signals include δ 8.2 ppm (oxazole C-H), δ 2.3 ppm (N-CH₃), and δ 1.9 ppm (aromatic CH₃).
Challenges and Optimization
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Regioselectivity : Competing cyclization pathways necessitate precise temperature control (-78°C for lithiation steps).
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Functional Group Compatibility : The imino group’s sensitivity to oxidation requires inert atmospheres during amide coupling.
-
Yield Improvements : Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(3,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[...]-5-carboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving cyclization and functionalization reactions is typical for polycyclic azatricyclic compounds. Key steps include:
- Cyclization : Use of heterocyclic precursors (e.g., tetraazatetracyclic frameworks) under controlled thermal or catalytic conditions .
- Functional group introduction : Amidation or imine formation via coupling agents (e.g., EDC/HOBt) with 3,5-dimethylphenyl derivatives .
- Optimization : Monitor reaction progress via HPLC and adjust parameters (e.g., solvent polarity, temperature) to improve yield and purity. For example, microwave-assisted synthesis reduces reaction times by 30–50% compared to conventional heating .
Q. How should researchers characterize this compound’s structural and electronic properties?
- Methodology : Combine spectroscopic and computational tools:
- NMR spectroscopy : Assign peaks using ¹H, ¹³C, and 2D techniques (COSY, HSQC) to resolve overlapping signals from the polycyclic core .
- X-ray crystallography : Resolve steric effects in the tetracyclic framework (e.g., bond angles, torsion strains) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software to correlate with reactivity .
Q. What are the standard protocols for assessing its preliminary biological activity?
- Methodology : Use in vitro assays to screen for target engagement:
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., FRET) .
- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
- Controls : Include structurally related analogs (e.g., ethyl/methyl ester derivatives) to isolate pharmacophore contributions .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reaction intermediates or spectral anomalies)?
- Methodology :
- Molecular dynamics (MD) : Simulate reaction pathways to identify transient intermediates not detected experimentally .
- Machine learning (ML) : Train models on existing spectral datasets (NMR, IR) to predict and assign ambiguous peaks .
- Case study : If HPLC shows multiple products, use COMSOL Multiphysics to model solvent diffusion effects and optimize separation protocols .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
- Fragment-based design : Replace the 3,5-dimethylphenyl group with bioisosteres (e.g., pyridyl, thiophenyl) and quantify activity shifts .
- 3D-QSAR : Build CoMFA or CoMSIA models using biological data from analogs to map electrostatic/hydrophobic requirements .
- Crystallographic docking : Resolve binding poses with target proteins (e.g., using AutoDock Vina) to guide synthetic modifications .
Q. How can researchers address discrepancies in reported synthetic yields or purity across studies?
- Methodology :
- Systematic parameter screening : Use design-of-experiment (DoE) approaches to test variables (e.g., catalyst loading, solvent ratios) .
- Advanced analytics : Employ LC-MS/MS to trace impurities (e.g., byproducts from incomplete cyclization) .
- Reproducibility protocols : Share raw spectral data and reaction logs via open-access platforms to enable cross-validation .
Q. What are the safety and regulatory considerations for handling this compound in academic labs?
- Guidelines :
- Toxicity screening : Follow OECD protocols for acute toxicity (e.g., LD₅₀ in rodents) before scaling up synthesis .
- Waste disposal : Neutralize reactive intermediates (e.g., imine groups) with aqueous sodium bisulfite prior to disposal .
- Regulatory compliance : Document synthesis and storage under OSHA’s Laboratory Standard (29 CFR 1910.1450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
